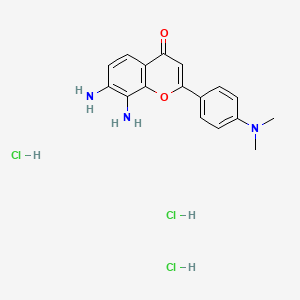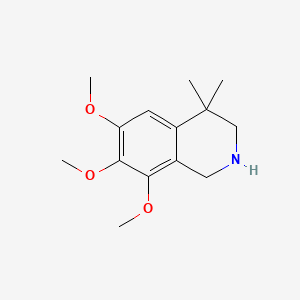
N-methyl-N-pyrimidin-4-ylnitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-pyrimidin-4-ylnitrous amide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains a nitrous amide group, which is a functional group consisting of a nitrogen atom bonded to a nitroso group (NO) and an amide group (CONH).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-pyrimidin-4-ylnitrous amide typically involves the reaction of N-methylpyrimidin-4-amine with nitrous acid. The reaction is carried out under acidic conditions, usually in the presence of hydrochloric acid. The general reaction scheme is as follows:
N-methylpyrimidin-4-amine+HNO2→N-methyl-N-pyrimidin-4-ylnitrous amide+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-methyl-N-pyrimidin-4-ylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-pyrimidin-4-ylnitroso oxide.
Reduction: Reduction of the nitrous amide group can yield N-methylpyrimidin-4-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrous amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-methyl-N-pyrimidin-4-ylnitroso oxide.
Reduction: N-methylpyrimidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-methyl-N-pyrimidin-4-ylnitrous amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials.
作用機序
The mechanism of action of N-methyl-N-pyrimidin-4-ylnitrous amide involves its interaction with molecular targets in cells. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. This can result in the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.
類似化合物との比較
Similar Compounds
N-methyl-N-pyridin-4-ylnitrous amide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-methyl-N-pyrimidin-4-ylamine: Lacks the nitrous amide group.
N-methyl-N-pyrimidin-4-ylnitroso oxide: Oxidized form of the compound.
Uniqueness
N-methyl-N-pyrimidin-4-ylnitrous amide is unique due to the presence of both a pyrimidine ring and a nitrous amide group. This combination imparts specific chemical reactivity and biological activity that is not observed in similar compounds.
特性
CAS番号 |
16220-54-5 |
|---|---|
分子式 |
C5H6N4O |
分子量 |
138.13 |
IUPAC名 |
N-methyl-N-pyrimidin-4-ylnitrous amide |
InChI |
InChI=1S/C5H6N4O/c1-9(8-10)5-2-3-6-4-7-5/h2-4H,1H3 |
InChIキー |
KFPZBEOZAGBDDI-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=NC=C1)N=O |
同義語 |
Pyrimidine, 4-(methylnitrosamino)- (8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[(1S,2S)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B578834.png)
![(1S,4S,5R,9S,10S,13R)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B578836.png)


